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Foundational

The Unseen Hand: A Technical Guide to N-butyryl-L-Homoserine lactone-d5 in Quorum Sensing Research

Introduction: The Language of Bacteria and the Quest for Precision In the intricate world of microbial communication, quorum sensing (QS) stands out as a sophisticated mechanism of gene regulation in response to populati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Language of Bacteria and the Quest for Precision

In the intricate world of microbial communication, quorum sensing (QS) stands out as a sophisticated mechanism of gene regulation in response to population density. Gram-negative bacteria, in particular, utilize a class of signaling molecules known as N-acyl-L-homoserine lactones (AHLs) to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. Among these, N-butyryl-L-Homoserine lactone (C4-HSL) is a key signaling molecule in organisms like the opportunistic pathogen Pseudomonas aeruginosa.[1][2] The study of these signaling pathways is paramount for the development of novel anti-infective therapies.

This technical guide delves into the critical role of a specialized tool in this research: N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5). As a deuterated stable isotope-labeled internal standard, C4-HSL-d5 is indispensable for the accurate and precise quantification of its endogenous counterpart, C4-HSL, by mass spectrometry.[3][4][5] We will explore the foundational principles of its application, provide detailed experimental protocols, and discuss its significance in advancing quorum sensing research and drug discovery.

The Foundational Role of C4-HSL-d5: Ensuring Analytical Trustworthiness

The core principle behind using a stable isotope-labeled internal standard is to account for variations that can occur during sample preparation and analysis.[5][6][7] C4-HSL-d5 is chemically identical to C4-HSL, with the exception of five deuterium atoms in place of hydrogen on the butyryl chain. This mass difference of +5 Da allows it to be distinguished by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly to the native C4-HSL during extraction, chromatography, and ionization.[5]

The use of C4-HSL-d5 provides a self-validating system for quantification by addressing several potential sources of error:

  • Extraction Efficiency: During the extraction of AHLs from complex matrices like bacterial culture supernatant or biofilms, the recovery of the analyte can be variable. By spiking the sample with a known concentration of C4-HSL-d5 at the beginning of the extraction process, any loss of the analyte will be mirrored by a proportional loss of the internal standard.[3]

  • Matrix Effects: Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[6] Since C4-HSL-d5 co-elutes with C4-HSL and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.

  • Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity can introduce variability. The ratio of the analyte signal to the internal standard signal remains constant, thus negating these effects.

The rhl Quorum Sensing Pathway in Pseudomonas aeruginosa

To appreciate the application of C4-HSL-d5, it is essential to understand the biological context of C4-HSL. In P. aeruginosa, the rhl system is one of the primary QS circuits.[1][2]

rhl_pathway cluster_cell Bacterial Cell RhlI RhlI (Synthase) C4HSL C4-HSL RhlI->C4HSL Synthesizes RhlR_inactive RhlR (Inactive) RhlR_active RhlR-C4-HSL Complex (Active) C4HSL->RhlR_inactive Binds to DNA Target Genes (e.g., rhlA, lasB) RhlR_active->DNA Activates Transcription Virulence Virulence Factors & Biofilm Formation DNA->Virulence Expression leads to

Caption: The rhl quorum sensing circuit in Pseudomonas aeruginosa.

Experimental Protocols: A Step-by-Step Guide to Quantification

The following protocol outlines a robust method for the extraction and quantification of C4-HSL from P. aeruginosa liquid cultures using C4-HSL-d5 as an internal standard.

Part 1: Sample Preparation and Extraction

This phase is critical for isolating the AHLs from the complex culture medium while ensuring minimal degradation.

  • Culture Growth: Grow P. aeruginosa in a suitable liquid medium (e.g., LB broth) to the desired cell density. A typical incubation would be at 37°C with shaking.

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Supernatant Collection: Carefully transfer the cell-free supernatant to a fresh tube. This supernatant contains the secreted AHLs.

  • Internal Standard Spiking: Add a known concentration of C4-HSL-d5 to the supernatant. A typical final concentration is in the range of 10-100 ng/mL, depending on the expected concentration of native C4-HSL. The causality here is to introduce the corrective element as early as possible to account for losses in subsequent steps.[3]

  • Liquid-Liquid Extraction:

    • Acidify the supernatant with an organic acid, such as 0.1% formic acid, to ensure the AHLs are protonated and more soluble in the organic solvent.

    • Add an equal volume of acidified ethyl acetate. Ethyl acetate is a commonly used solvent for AHL extraction due to its polarity, which is suitable for extracting these molecules.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and transfer of AHLs into the organic phase.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction two more times with fresh acidified ethyl acetate to maximize recovery.

  • Drying and Reconstitution:

    • Pool the ethyl acetate extracts.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas. This is preferred over heat to prevent degradation of the AHLs.

    • Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC-MS system, typically 50% methanol or acetonitrile in water. This step concentrates the sample for improved detection.[8]

Part 2: LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of AHLs.

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid, is commonly employed. The formic acid aids in the protonation of the analytes for positive ion mode mass spectrometry.

    • Gradient: A typical gradient might start with a low percentage of organic phase, which is gradually increased to elute the more hydrophobic long-chain AHLs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection Method: Multiple Reaction Monitoring (MRM) is the method of choice for quantification due to its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (C4-HSL) and the internal standard (C4-HSL-d5).

CompoundPrecursor Ion (m/z)Product Ion (m/z)
C4-HSL172.1102.0
C4-HSL-d5177.1107.0 or 102.0

Note: The specific product ion for C4-HSL-d5 may vary depending on the fragmentation pathway, but a distinct transition from the precursor ion is selected.

The primary product ion for AHLs (m/z 102.0) corresponds to the conserved homoserine lactone ring moiety.

Part 3: Data Analysis and Quantification
  • Standard Curve Generation: Prepare a series of calibration standards with known concentrations of C4-HSL and a constant concentration of C4-HSL-d5.

  • Ratio Calculation: For each standard and sample, calculate the peak area ratio of C4-HSL to C4-HSL-d5.

  • Quantification: Plot the peak area ratio against the concentration of the C4-HSL standards to generate a calibration curve. The concentration of C4-HSL in the unknown samples can then be determined by interpolating their peak area ratios on this curve.

Visualization of the Quantification Workflow

quantification_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification culture Bacterial Culture centrifuge Centrifugation culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant spike Spike with C4-HSL-d5 supernatant->spike extract Liquid-Liquid Extraction (Ethyl Acetate) spike->extract dry Dry Down (Nitrogen) extract->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition (Peak Areas) ms->data ratio Calculate Peak Area Ratio (C4-HSL / C4-HSL-d5) data->ratio curve Generate Standard Curve ratio->curve concentration Determine C4-HSL Concentration curve->concentration

Caption: Workflow for the quantification of C4-HSL using C4-HSL-d5.

Application in Quorum Sensing Inhibitor Screening

The search for quorum sensing inhibitors (QSIs) is a promising avenue for developing novel anti-virulence drugs. High-throughput screening (HTS) assays are often employed to identify potential QSI candidates. The use of C4-HSL-d5 in these assays is crucial for validating hits and obtaining reliable quantitative data on the inhibition of C4-HSL production.

In a typical QSI screening assay, a bacterial strain is incubated with a library of test compounds. The goal is to identify compounds that reduce the production of C4-HSL without inhibiting bacterial growth. The quantification of C4-HSL in the presence of these compounds is where C4-HSL-d5 plays a vital role.

The workflow is similar to the one described above. After incubation with the test compounds, the culture supernatant is collected, spiked with C4-HSL-d5, extracted, and analyzed by LC-MS/MS. The accurate quantification enabled by the internal standard allows for the precise determination of the percentage of C4-HSL inhibition for each compound. This quantitative data is essential for determining dose-response curves and identifying the most potent inhibitors for further development.

Quantitative Data Example

The following table provides representative data on C4-HSL concentrations produced by Pseudomonas aeruginosa under different conditions, as reported in the literature.

Strain / ConditionC4-HSL Concentration (ng/mL)Reference
P. aeruginosa PAO1 (monoculture, 24h)512.9 ± 57.9[9]
P. aeruginosa PAO1 (co-culture with A. fumigatus, 12h)170.6 ± 11.8[9]
P. aeruginosa PA14 (wild-type, late log phase)~1500[10]
P. aeruginosa PA14 (ΔlasR mutant, late log phase)< 500[10]

This data is illustrative and compiled from different studies. Absolute concentrations can vary significantly with experimental conditions.

Conclusion: The Indispensable Tool for Precision in Quorum Sensing Research

N-butyryl-L-Homoserine lactone-d5 is more than just a deuterated molecule; it is a cornerstone of quantitative rigor in the field of quorum sensing research. By providing a reliable means to correct for experimental variability, C4-HSL-d5 enables researchers to obtain accurate and reproducible data on the production of a key signaling molecule. This precision is fundamental to unraveling the complexities of bacterial communication, understanding host-pathogen interactions, and accelerating the discovery of novel therapeutics to combat bacterial infections. As the field moves towards more quantitative and systems-level analyses of quorum sensing networks, the role of stable isotope-labeled internal standards like C4-HSL-d5 will only continue to grow in importance.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of N-butanoyl-L-homoserine lactone (C4-HSL) in Bacterial Supernatants by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Abstract This application note presents a detailed, robust, and validated method for the quantification of N-butanoyl-L-homoserine lactone (C4-HSL), a key quorum-sensing molecule in various Gram-negative bacteria, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantification of N-butanoyl-L-homoserine lactone (C4-HSL), a key quorum-sensing molecule in various Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. The method utilizes a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, employing N-butanoyl-L-homoserine lactone-d5 (d5-C4-HSL) as an internal standard to ensure high accuracy and precision. This protocol provides a comprehensive workflow, from sample preparation of bacterial culture supernatants to data acquisition and analysis, and is intended for researchers in microbiology, infectious disease, and drug development.

Introduction: The Role of C4-HSL in Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression.[1] In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules, primarily N-acyl-homoserine lactones (AHLs).[1] N-butanoyl-L-homoserine lactone (C4-HSL) is a well-characterized AHL that, in conjunction with other signaling molecules like N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), plays a crucial role in regulating virulence factor production and biofilm formation in pathogens such as Pseudomonas aeruginosa.[2] The ability to accurately quantify C4-HSL is therefore essential for understanding bacterial pathogenesis and for the development of novel anti-quorum sensing therapeutics.[3]

Stable isotope dilution (SID) coupled with LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and ability to correct for variations in sample preparation and matrix effects.[4][5] This method relies on the addition of a known concentration of a stable isotope-labeled version of the analyte (in this case, d5-C4-HSL) at the earliest stage of sample preparation. As the internal standard is chemically identical to the analyte but mass-shifted, it co-elutes and experiences similar ionization effects, enabling highly accurate quantification.[4][5]

This application note provides a self-validating protocol, grounded in established analytical principles and aligned with regulatory expectations for bioanalytical method validation.[6][7]

Signaling Pathway and Experimental Rationale

In P. aeruginosa, the rhl quorum-sensing system is responsible for the synthesis and detection of C4-HSL. The synthase RhlI produces C4-HSL, which accumulates in the extracellular environment as the bacterial population grows. Once a threshold concentration is reached, C4-HSL binds to and activates the transcriptional regulator RhlR, leading to the expression of a suite of genes involved in virulence and biofilm maturation.

cluster_bacteria Bacterial Cell cluster_environment Extracellular Environment RhlI RhlI Synthase C4_HSL_in C4-HSL RhlI->C4_HSL_in Synthesis RhlR_inactive RhlR (inactive) RhlR_active RhlR-C4-HSL Complex (active) RhlR_inactive->RhlR_active Binding & Activation DNA Target Genes (e.g., rhlA, lasB) RhlR_active->DNA Binds Promoter Virulence Virulence Factor Production & Biofilm Formation DNA->Virulence Gene Expression C4_HSL_out C4-HSL C4_HSL_out->C4_HSL_in Re-entry at high concentration C4_HSL_in->RhlR_inactive C4_HSL_in->C4_HSL_out Diffusion

Caption: C4-HSL-mediated quorum sensing pathway in P. aeruginosa.

The experimental design is centered on accurately measuring the extracellular concentration of C4-HSL. Liquid-liquid extraction is employed to isolate the relatively nonpolar C4-HSL from the aqueous culture medium. The use of d5-C4-HSL as an internal standard is critical to compensate for any analyte loss during the extraction and evaporation steps, as well as to correct for matrix-induced ion suppression or enhancement during electrospray ionization.

Materials and Reagents

  • Analytes: N-butanoyl-L-homoserine lactone (C4-HSL) (≥98% purity), N-butanoyl-L-homoserine lactone-d5 (d5-C4-HSL) (≥98% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl acetate (HPLC grade), Formic acid (LC-MS grade)

  • Bacterial Strains and Media: Pseudomonas aeruginosa (or other C4-HSL producing strain), Luria-Bertani (LB) broth

  • Equipment: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, HPLC or UHPLC system, vacuum evaporator, centrifuge, vortex mixer, analytical balance, calibrated pipettes.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of C4-HSL and d5-C4-HSL and dissolve each in 1 mL of methanol to prepare 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solution (1 µg/mL): Prepare a 1 µg/mL working solution of C4-HSL by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of d5-C4-HSL by serial dilution of the primary stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the C4-HSL working standard solution into sterile LB broth (or the appropriate blank matrix) to achieve final concentrations ranging from 0.5 to 500 ng/mL. A typical calibration curve might include concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in sterile LB broth at a minimum of three concentration levels: Low (e.g., 1.5 ng/mL), Medium (e.g., 75 ng/mL), and High (e.g., 400 ng/mL). These should be prepared from a separate weighing of the C4-HSL standard if possible.

Sample Preparation: Bacterial Culture Supernatant

start Bacterial Culture (e.g., 5 mL) centrifuge Centrifuge (10,000 x g, 10 min, 4°C) start->centrifuge supernatant Collect 1 mL Supernatant centrifuge->supernatant spike Spike with 10 µL of 100 ng/mL d5-C4-HSL IS supernatant->spike vortex1 Vortex spike->vortex1 extract Add 2 mL Ethyl Acetate vortex1->extract vortex2 Vortex vigorously (2 min) extract->vortex2 centrifuge2 Centrifuge (3,000 x g, 5 min) vortex2->centrifuge2 collect_organic Collect Organic Layer centrifuge2->collect_organic repeat_extraction Repeat Extraction x2, Pool Organic Layers collect_organic->repeat_extraction evaporate Evaporate to Dryness (N2 stream or vacuum) repeat_extraction->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Sources

Application

Application Note: A Robust Method for Determining the Recovery Rates of Quorum Sensing Molecules Using Deuterated Internal Standards

Audience: Researchers, scientists, and drug development professionals engaged in the study of bacterial communication and the development of anti-infective therapies. Abstract: The precise quantification of quorum sensin...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the study of bacterial communication and the development of anti-infective therapies.

Abstract: The precise quantification of quorum sensing (QS) molecules is fundamental to understanding bacterial pathogenesis and developing novel therapeutics. This application note provides a detailed protocol for determining the analytical recovery of N-acyl homoserine lactones (AHLs), a prominent class of QS molecules in Gram-negative bacteria, from complex biological matrices. By employing a stable isotope dilution (SID) strategy with deuterium-labeled (d5) internal standards and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method ensures high accuracy and reproducibility. We will delve into the rationale behind each step, from sample preparation to data analysis, equipping researchers with a self-validating system for robust quantification.

Introduction: The Centrality of Quorum Sensing in Bacterial Pathogenesis

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively regulate gene expression.[1][2] This process is mediated by the synthesis and release of small signaling molecules, termed autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers that orchestrate a variety of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[2][3] The opportunistic pathogen Pseudomonas aeruginosa, for instance, utilizes a complex QS network involving multiple AHLs to control its virulence.[4][5][6]

Given the integral role of QS in bacterial infectivity, the accurate quantification of AHLs in biological samples is paramount for both fundamental research and the development of quorum quenching (QQ) therapeutics. However, the analysis of these molecules is often challenging due to their low concentrations in complex matrices and potential for loss during sample preparation.

Stable Isotope Dilution (SID) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the precise quantification of small molecules in complex samples.[7][8][9] This technique involves the addition of a known quantity of a stable isotope-labeled analogue of the analyte of interest (in this case, a d5-AHL) to the sample at the earliest stage of preparation. Because the deuterated internal standard is chemically identical to the native analyte, it co-behaves throughout the extraction, purification, and analysis processes. Any loss of the native analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for the accurate correction of analytical variability, leading to a highly reliable determination of the analyte's concentration and recovery rate.

This application note will focus on a detailed protocol for calculating the recovery rate of a representative AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), from a bacterial culture supernatant using its deuterated counterpart, 3-oxo-C12-d5-HSL, as an internal standard.

The LuxI/LuxR Signaling Pathway: A Canonical Quorum Sensing Circuit

The LuxI/LuxR-type quorum sensing system is one of the most well-characterized AHL-mediated signaling pathways.[10] It serves as a foundational model for understanding bacterial communication.

LuxI_LuxR_Pathway cluster_bacterium Bacterial Cell cluster_neighbor Neighboring Bacterial Cell LuxI LuxI (AHL Synthase) AHL_inside AHL LuxI->AHL_inside Synthesizes LuxR_inactive LuxR (Inactive) LuxR_active LuxR-AHL Complex (Active) LuxR_inactive->LuxR_active Binds Promoter Promoter LuxR_active->Promoter Activates Target_Genes Target Genes (e.g., Virulence, Biofilm) Promoter->Target_Genes Expression AHL_inside->LuxR_inactive AHL_outside AHL (Extracellular) AHL_inside->AHL_outside Diffusion AHL_inside_neighbor AHL AHL_outside->AHL_inside_neighbor Enters Neighboring Cell LuxR_inactive_neighbor LuxR (Inactive) AHL_inside_neighbor->LuxR_inactive_neighbor

Caption: The LuxI/LuxR quorum sensing circuit.

In this system, the LuxI-family of synthases produces specific AHLs.[10] As the bacterial population grows, these AHLs accumulate in the extracellular environment. Once a critical threshold concentration is reached, the AHLs diffuse back into the cells and bind to the LuxR-type transcriptional regulator. This binding event activates the LuxR protein, which then modulates the expression of target genes.

Experimental Protocol: Determining Recovery Rate

This protocol outlines the necessary steps for calculating the recovery rate of 3-oxo-C12-HSL from a bacterial culture supernatant.

Materials and Reagents
  • Bacterial Strain: Pseudomonas aeruginosa (or other AHL-producing strain)

  • Culture Medium: Luria-Bertani (LB) broth

  • Standards:

    • N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)

    • N-(3-oxododecanoyl-d5)-L-homoserine lactone (3-oxo-C12-d5-HSL)

  • Solvents:

    • Ethyl acetate (acidified with 0.1% acetic acid)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

  • Solid-Phase Extraction (SPE): C18 cartridges

  • Equipment:

    • Incubator shaker

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

    • SPE manifold

    • LC-MS/MS system

Experimental Workflow

Recovery_Workflow start Start: Bacterial Culture centrifugation 1. Centrifugation (Separate cells from supernatant) start->centrifugation spiking 2. Spiking (Add known amount of d5-AHL and native AHL) centrifugation->spiking lle 3. Liquid-Liquid Extraction (with acidified ethyl acetate) spiking->lle evaporation 4. Evaporation (Dry down the organic phase) lle->evaporation reconstitution 5. Reconstitution (in appropriate solvent) evaporation->reconstitution spe 6. Solid-Phase Extraction (SPE) (Clean-up and concentration) reconstitution->spe elution 7. Elution (from SPE cartridge) spe->elution final_evaporation 8. Final Evaporation and Reconstitution elution->final_evaporation lcms 9. LC-MS/MS Analysis final_evaporation->lcms calculation 10. Calculate Recovery Rate lcms->calculation

Caption: Workflow for determining AHL recovery rate.

Step-by-Step Methodology
  • Culture Preparation: Inoculate P. aeruginosa in LB broth and grow overnight in an incubator shaker.

  • Sample Preparation and Spiking:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant.

    • Prepare two sets of samples in triplicate:

      • Pre-extraction Spike (Sample A): To a known volume of supernatant, add a known concentration of both the native 3-oxo-C12-HSL and the deuterated internal standard (3-oxo-C12-d5-HSL). This sample will be used to determine the overall recovery of the entire process.

      • Post-extraction Spike (Sample B): Process a known volume of unspiked supernatant through the entire extraction and clean-up procedure (steps 3-8). Just before LC-MS/MS analysis, add the same known concentration of the native and deuterated standards. This sample serves as a control to assess the instrument's response.

  • Liquid-Liquid Extraction (LLE):

    • To the supernatant samples, add an equal volume of acidified ethyl acetate.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the upper organic layer. Repeat the extraction twice more and pool the organic phases.[11]

  • Evaporation:

    • Evaporate the pooled organic extracts to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume of a suitable solvent for SPE loading (e.g., 10% methanol in water).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 20% methanol) to remove polar interferences.[12][13]

  • Elution:

    • Elute the AHLs from the cartridge with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Final Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the final sample in a small, precise volume of the mobile phase used for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of both the native and deuterated AHLs. Multiple Reaction Monitoring (MRM) mode is typically used for its high selectivity and sensitivity.[14][15][16]

Data Analysis and Recovery Rate Calculation

The recovery rate is calculated by comparing the peak area ratio of the native AHL to the deuterated internal standard in the pre-extraction spiked sample to that of the post-extraction spiked sample.

Formula for Recovery Rate:

Recovery (%) = ( (Areanative_A / Aread5_A) / (Areanative_B / Aread5_B) ) * 100

Where:

  • Areanative_A: Peak area of the native AHL in the pre-extraction spiked sample.

  • Aread5_A: Peak area of the deuterated internal standard in the pre-extraction spiked sample.

  • Areanative_B: Peak area of the native AHL in the post-extraction spiked sample.

  • Aread5_B: Peak area of the deuterated internal standard in the post-extraction spiked sample.

Data Presentation

The results should be presented in a clear and concise table.

Sample ReplicatePeak Area (Native AHL - Pre-Spike)Peak Area (d5-AHL - Pre-Spike)Peak Area Ratio (Pre-Spike)Peak Area (Native AHL - Post-Spike)Peak Area (d5-AHL - Post-Spike)Peak Area Ratio (Post-Spike)Recovery Rate (%)
185,000100,0000.8598,000100,0000.9886.7
287,500102,0000.8699,500101,0000.9986.9
386,000101,5000.8598,500100,5000.9886.7
Average 0.85 0.98 86.8
Std. Dev. 0.006 0.006 0.12

Conclusion: Ensuring Trustworthy Quantitative Data

The protocol detailed in this application note provides a robust and reliable method for determining the recovery rates of quorum sensing molecules from complex biological samples. The use of deuterated internal standards is a critical component of this self-validating system, ensuring that any analytical variability is accounted for. By following this methodology, researchers can have high confidence in the accuracy of their quantitative data, which is essential for advancing our understanding of bacterial communication and for the development of effective anti-quorum sensing therapies.

References

  • Deleu, M., et al. (2012). Deuterium-labelled N-acyl-L-homoserine lactones (AHLs)--inter-kingdom signalling molecules--synthesis, structural studies, and interactions with model lipid membranes. PubMed. Available at: [Link]

  • Morikawa, M., et al. (2010). Facile preparation of deuterium-labeled N-acylhomoserine lactones as internal standards for isotope dilution mass spectrometry. PubMed. Available at: [Link]

  • Ortori, C. A., et al. (2014). LC-MS/MS quantitative analysis of quorum sensing signal molecules. PubMed. Available at: [Link]

  • Ortori, C. A., et al. (2014). LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules. Springer. Available at: [Link]

  • Telford, G., et al. (1998). The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity. PMC. Available at: [Link]

  • Vikström, E., et al. (2012). The Pseudomonas aeruginosa N-acylhomoserine lactone quorum sensing molecules target IQGAP1 and modulate epithelial cell migration. PubMed. Available at: [Link]

  • Lee, J., & Zhang, L. (2015). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. ASM Journals. Available at: [Link]

  • Whiteley, M., et al. (2017). Pseudomonas aeruginosa Quorum Sensing. PMC. Available at: [Link]

  • Dal Bello, F., et al. (2021). Targeted and untargeted quantification of quorum sensing signalling molecules in bacterial cultures and biological samples via HPLC-TQ MS techniques. PubMed. Available at: [Link]

  • Rivera, J., & De La Cruz, D. (2020). Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. MDPI. Available at: [Link]

  • Gould, T. A., et al. (2012). Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry. PubMed. Available at: [Link]

  • Abed, R., et al. (2020). Methods for Measuring the Production of Quorum Sensing Signal Molecules. Springer. Available at: [Link]

  • Yin, H., et al. (2012). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. PMC. Available at: [Link]

  • d'Angelo, M., et al. (2023). LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii. MDPI. Available at: [Link]

  • Li, X. J., et al. (2006). Development and application of a method for the analysis of N-acylhomoserine lactones by solid-phase extraction and ultra high pressure liquid chromatography. ResearchGate. Available at: [Link]

  • Gould, T. A., et al. (2005). Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples. PubMed. Available at: [Link]

  • Haque, M. M., et al. (2023). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. Available at: [Link]

  • Deleu, M., et al. (2012). Deuterium-labelled N-acyl-L-homoserine lactones (AHLs)—inter-kingdom signalling molecules—synthesis, structural studies, and interactions with model lipid membranes. ResearchGate. Available at: [Link]

  • Jakubczyk, D. (2011). Synthesis of isotope labeled N-acyl-L-homoserine lactone (AHL) derivatives. GDCh 2011. Available at: [Link]

  • Janssens, J. C. A., et al. (2007). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. PMC. Available at: [Link]

  • Pearson, J. P., et al. (2012). Defining the structure and function of acyl-homoserine lactone autoinducers. PMC. Available at: [Link]

  • Gökalsın, B., & Sesal, N. C. (2020). EVALUATION OF QUORUM SENSING SIGNALS OF STRONG BIOFILM PRODUCING BACTERIA VIA LC-MSMS, HPLC AND BIOSENSORS. DergiPark. Available at: [Link]

  • Tholey, A., et al. (2017). Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. PubMed. Available at: [Link]

  • LeRoux, M., & Bzdyl, N. M. (2023). Qualitative and Quantitative Methods to Measure Antibacterial Activity Resulting from Bacterial Competition. PMC. Available at: [Link]

  • Welch, M., et al. (2005). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecul. David Spring's group. Available at: [Link]

  • Wenderska, N., et al. (2020). Modern Analytical Techniques for Detection of Bacteria in Surface and Wastewaters. MDPI. Available at: [Link]

  • He, Y., et al. (2022). Current Applications of Absolute Bacterial Quantification in Microbiome Studies and Decision-Making Regarding Different Biological Questions. PMC. Available at: [Link]

  • Steindler, L. (2014). Detection of Bacterial Quorum Sensing Molecules. Springer Nature Experiments. Available at: [Link]

  • Al-Zereini, W. A. (2022). Quorum-sensing molecules: Sampling, identification and characterization of N-acyl-homoserine lactone in Vibrio sp. PMC. Available at: [Link]

  • Rivera, J., & De La Cruz, D. (2020). Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. PMC. Available at: [Link]

  • Paczkowski, J. E., et al. (2017). Bacterial Quorum Sensing Signals Self-Assemble in Aqueous Media to Form Micelles and Vesicles: An Integrated Experimental and Molecular Dynamics Study. PMC. Available at: [Link]

  • Boyle, K. E., et al. (2015). Bacterial Quorum Sensing Allows Graded and Bimodal Cellular Responses to Variations in Population Density. PMC. Available at: [Link]

  • Bettenworth, F., et al. (2019). Frequency modulation of a bacterial quorum sensing response. PMC. Available at: [Link]

  • Abed, R., et al. (2020). Methods for Measuring the Production of Quorum Sensing Signal Molecules. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing lactonolysis of N-butyryl-L-Homoserine lactone-d5 in alkaline pH

Technical Support Center: N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5)

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical instability of N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) in alkaline conditions. It offers proactive stabilization strategies, validated analytical methods for monitoring integrity, and a detailed troubleshooting section to prevent lactonolysis during experimentation.

Section 1: The Challenge: Understanding pH-Dependent Lactonolysis

N-butyryl-L-Homoserine lactone (C4-HSL) and its deuterated analogue, C4-HSL-d5, are critical signaling molecules in bacterial quorum sensing, particularly in pathogens like Pseudomonas aeruginosa.[1] As C4-HSL-d5 is primarily used as an internal standard for precise quantification, its chemical integrity is paramount for data accuracy.[2]

The primary challenge to the stability of C4-HSL-d5 in experimental settings is lactonolysis—the hydrolysis of the ester bond within the homoserine lactone ring. This process is abiotic, primarily driven by pH, and results in the formation of the biologically inactive, open-ring N-butyryl-L-homoserine.[1][3] This reaction is significantly accelerated under neutral to alkaline conditions (pH ≥ 7) and at elevated temperatures.[1][4]

The Chemical Mechanism of Degradation

Under alkaline conditions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring. This leads to the cleavage of the ester bond and ring opening. While this reaction can be partially reversed by strong acidification (e.g., to pH 2.0), it is a significant source of analyte loss under typical biological assay conditions (pH 7.2-8.5).[1][4][5]

Workflow cluster_working Preparation of Working Solution (Use Immediately) start Start: Solid C4-HSL-d5 reconstitute Reconstitute in 100% Anhydrous DMSO start->reconstitute aliquot Aliquot into single-use volumes reconstitute->aliquot storage Store at ≤ -20°C (Master Stock) aliquot->storage end_storage Stable for Years storage->end_storage thaw Thaw one aliquot storage->thaw On day of experiment dilute Dilute into pre-chilled, buffered aqueous solution (pH 6.0 - 6.8) thaw->dilute use Use immediately in experiment dilute->use

Caption: Recommended workflow for preparing and using C4-HSL-d5 solutions.

Protocol: Preparation of Aqueous Working Solutions

Aqueous solutions are necessary for most biological experiments but are where degradation occurs most rapidly.

Procedure:

  • Buffer Selection: Prepare a sterile, aqueous buffer with a pH between 6.0 and 6.8. Avoid buffers with a pH > 7.0.

  • Pre-Chilling: Chill the buffer on ice before use. Rationale: Temperature is a key factor in the rate of hydrolysis; starting cold provides an extra layer of protection. [4]3. Dilution: Thaw a single aliquot of the DMSO master stock. Perform serial dilutions into the pre-chilled, buffered solution to achieve the final desired concentration. Ensure the final concentration of DMSO is below the tolerance level for your specific assay (typically <0.5%).

  • Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of C4-HSL-d5, even frozen, as their stability is poor. [6]A manufacturer's recommendation is not to store aqueous solutions for more than one day. [6]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving C4-HSL-d5.

Troubleshooting start Problem: Low or inconsistent C4-HSL-d5 signal q_ph What is the pH of your aqueous medium? start->q_ph a_ph_high pH > 7.0 q_ph->a_ph_high a_ph_ok pH < 7.0 q_ph->a_ph_ok sol_ph Root Cause: Alkaline Lactonolysis. ACTION: Buffer medium to pH 6.0-6.8. a_ph_high->sol_ph q_storage How was the working solution stored? a_ph_ok->q_storage a_storage_bad Stored > 1 hour or frozen q_storage->a_storage_bad a_storage_ok Used immediately q_storage->a_storage_ok sol_storage Root Cause: Degradation in aqueous solution. ACTION: Prepare fresh working solutions and use immediately. a_storage_bad->sol_storage q_stock How was the master stock prepared/stored? a_storage_ok->q_stock a_stock_bad Solvent was aqueous/protic or multiple freeze-thaws q_stock->a_stock_bad a_stock_ok DMSO stock at -20°C q_stock->a_stock_ok sol_stock Root Cause: Master stock compromised. ACTION: Prepare new stock from solid using anhydrous DMSO. a_stock_bad->sol_stock other Consider other factors: - Enzymatic degradation? - Instrument calibration? - Pipetting error? a_stock_ok->other

Caption: Decision tree for troubleshooting C4-HSL-d5 signal loss.

Frequently Asked Questions (FAQs)

Q1: I suspect my C4-HSL-d5 is degrading in my bacterial culture experiment. What is the likely cause? A: The most common cause is a rise in the pH of the culture medium during bacterial growth, especially as cultures enter the stationary phase. [1]Many bacterial metabolic processes release alkaline byproducts, raising the medium's pH to levels (often >8.0) that rapidly hydrolyze the lactone ring. Additionally, if you are working with bacteria known to produce AHL-degrading enzymes (lactonases or acylases), this will cause enzymatic breakdown. [7] Q2: Can I use ethanol to make my stock solution? The compound dissolves well in it. A: It is strongly discouraged. [6]While C4-HSL-d5 is soluble in ethanol, primary alcohols are protic and can directly participate in opening the lactone ring through alcoholysis, forming an ethyl ester. For maximum stability, always use an aprotic solvent like high-purity DMSO for master stocks. [7][6] Q3: How can I confirm that lactonolysis is occurring in my samples? A: The most definitive method is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). [8]You can monitor for the disappearance of the parent mass of intact C4-HSL-d5 and the concurrent appearance of its hydrolyzed product (N-butyryl-L-homoserine-d5), which will have a mass increase of 18.01 Da (the mass of H₂O).

Q4: Does the deuteration of C4-HSL-d5 affect its stability compared to the native C4-HSL? A: No, the stability is effectively identical. The deuterium atoms are on the acyl chain, which is not directly involved in the lactonolysis reaction. The site of chemical instability is the ester bond within the lactone ring, which is identical in both the deuterated and non-deuterated versions. Therefore, all stability precautions must be applied equally to both compounds.

Q5: Is it possible to reverse the degradation? A: Partial reversal is possible. Studies have shown that acidifying cell-free supernatants to a very low pH (e.g., pH 2.0) can drive the equilibrium back toward the closed-ring lactone form. [1][4]However, this is a harsh treatment that is incompatible with most biological assays and should be considered a recovery or analytical method rather than a routine preventative measure. The best strategy is always prevention.

References

  • Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 70(10), 5635–5646. [Link]

  • Xu, F., et al. (2003). Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase. Journal of Biotechnology, 101(1), 89–96. [Link]

  • Borchardt, S. A., et al. (2001). Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials. Applied and Environmental Microbiology, 67(7), 3174–3179. [Link]

  • Gómez-Bombarelli, R., et al. (2016). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. [Link]

  • Latour, X., et al. (2013). Thermoregulation of N-Acyl Homoserine Lactone-Based Quorum Sensing in the Soft Rot Bacterium Pectobacterium atrosepticum. Applied and Environmental Microbiology, 79(4), 1357-1363. [Link]

  • Yates, E. A., et al. (2002). N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. PubMed. [Link]

  • Al-Haddad, A., et al. (2014). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. Advances in Microbiology, 4, 434-443. [Link]

  • Dong, Y. H., et al. (2000). Mechanism of AHL-degrading enzymes. ResearchGate. [Link]

  • Cretu, G. A., et al. (2021). Label-Free Electrochemical Aptasensor for the Detection of the 3-O-C12-HSL Quorum-Sensing Molecule in Pseudomonas aeruginosa. PMC - NIH. [Link]

Sources

Optimization

resolving isotopic overlap between C4-HSL and C4-HSL-d5 peaks

A Guide to Resolving Isotopic Overlap with Deuterated Internal Standards Welcome, researchers and drug development professionals. This guide, curated by our Senior Application Scientists, provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Isotopic Overlap with Deuterated Internal Standards

Welcome, researchers and drug development professionals. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting for a common challenge in quantitative mass spectrometry: the isotopic overlap between N-Butyryl-L-homoserine lactone (C4-HSL) and its deuterated internal standard, C4-HSL-d5. Our goal is to equip you with the expert knowledge and practical protocols needed to ensure the accuracy and integrity of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing an unexpected signal for my C4-HSL-d5 internal standard even in my blank samples. What is isotopic overlap and why is it a problem?

A1: Understanding the Root Cause: Natural Isotopic Abundance

This is a classic symptom of isotopic overlap, a phenomenon rooted in the natural abundance of stable isotopes. Every carbon atom in your native (light) C4-HSL analyte has a ~1.1% chance of being a heavy ¹³C isotope instead of the common ¹²C.

When analyzing C4-HSL (predominantly ¹²C), the mass spectrometer detects not just the main monoisotopic peak (M), but also a series of smaller "isotope peaks" at higher masses (M+1, M+2, etc.). These peaks represent molecules containing one, two, or more heavy isotopes.

The problem arises when the mass of an isotopic peak from your highly concentrated C4-HSL analyte overlaps with the mass of your deuterated (heavy) C4-HSL-d5 internal standard. This "crosstalk" artificially inflates the signal of the internal standard, leading to inaccurate and unreliable quantification.[1]

Diagram: The Concept of Isotopic Overlap

G cluster_0 C4-HSL (Analyte) Signal cluster_1 C4-HSL-d5 (Internal Standard) Signal C4_M M (e.g., m/z 172.1) C4_M1 M+1 (¹³C contribution) C4_M2 M+2 (²x¹³C contribution) d5_M M (e.g., m/z 177.1) C4_M2->d5_M Overlap / Crosstalk caption Isotopic peaks (M+1, M+2...) from the light analyte can overlap with the monoisotopic peak of the heavy internal standard.

Caption: Isotopic peaks from C4-HSL can interfere with the C4-HSL-d5 signal.

Q2: How can I definitively confirm that isotopic overlap is compromising my assay?

A2: Performing a Diagnostic Experiment

To validate that the interference is from isotopic crosstalk and not contamination, run a simple diagnostic test.

Experimental Protocol: Isotopic Crosstalk Verification

  • Prepare a High-Concentration Standard: Prepare a sample containing only the native (light) C4-HSL at the highest concentration expected in your study samples. Crucially, do not add the C4-HSL-d5 internal standard.

  • Solvent Blank: Prepare a solvent blank with no analyte or internal standard.

  • LC-MS/MS Analysis:

    • Inject the solvent blank to establish a baseline.

    • Inject the high-concentration C4-HSL standard.

  • Data Review:

    • Monitor the MRM (Multiple Reaction Monitoring) transition or extracted ion chromatogram (XIC) for C4-HSL to confirm a strong signal at the expected retention time.

    • Now, examine the MRM transition or XIC for C4-HSL-d5 .

  • Interpretation: If you observe a peak in the C4-HSL-d5 channel at the same retention time as your C4-HSL analyte, you have confirmed isotopic overlap. The intensity of this peak represents the degree of crosstalk.

Q3: What are the primary strategies for resolving this isotopic overlap?

A3: A Two-Pronged Approach: Separation and Correction

There are two main strategies to combat isotopic overlap. The preferred method is to achieve chromatographic separation . If that is not fully possible, a mathematical correction can be applied during data processing.

Diagram: Troubleshooting Workflow

G Start Isotopic Overlap Confirmed? OptimizeLC Strategy 1: Optimize LC Method Start->OptimizeLC Yes Quantify Proceed with Accurate Quantification Start->Quantify No (Issue is contamination) CheckSep Are Peaks Baseline Separated? OptimizeLC->CheckSep MathCorr Strategy 2: Apply Mathematical Correction Factor CheckSep->MathCorr No / Partial CheckSep->Quantify Yes MathCorr->Quantify

Sources

Troubleshooting

optimizing LC-MS transition parameters for N-butyryl-L-Homoserine lactone-d5

Technical Support Center: N-butyryl-L-Homoserine lactone-d5 A Senior Application Scientist's Guide to Optimizing LC-MS/MS Transition Parameters This guide provides in-depth technical support for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-butyryl-L-Homoserine lactone-d5

A Senior Application Scientist's Guide to Optimizing LC-MS/MS Transition Parameters

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5). As a stable isotope-labeled (SIL) internal standard, its correct implementation is paramount for the accurate quantification of the native quorum-sensing molecule, N-butyryl-L-Homoserine lactone (C4-HSL). This document moves beyond simple protocols to explain the scientific rationale behind method development and troubleshooting choices.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the most common initial questions regarding the use and behavior of C4-HSL-d5 in an LC-MS/MS workflow.

Q1: What exactly is N-butyryl-L-Homoserine lactone-d5, and why is it essential for my assay?

A: N-butyryl-L-Homoserine lactone-d5 is the deuterium-labeled form of C4-HSL, a signaling molecule used by many Gram-negative bacteria in a process called quorum sensing.[1] In mass spectrometry, it serves as an ideal internal standard (IS) for the quantification of its native, unlabeled counterpart.[2]

Expert Explanation: The core principle of using a SIL internal standard is that it is chemically identical to the native analyte, meaning it behaves the same way during sample extraction, chromatography, and ionization.[3] However, its increased mass (due to the five deuterium atoms) allows the mass spectrometer to distinguish it from the native analyte.[4] By adding a known concentration of C4-HSL-d5 to every sample at the beginning of the workflow, you can accurately correct for variability in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible quantification.[5][6]

Q2: What are the expected precursor and product ions for native C4-HSL and the C4-HSL-d5 internal standard?

A: For robust method development, you must target the correct precursor and product ions. The analysis is universally performed in positive electrospray ionization (ESI+) mode.

Expert Explanation: The precursor ion is the protonated molecule, [M+H]⁺. During collision-induced dissociation (CID) in the collision cell, this precursor ion fragments into smaller, characteristic product ions. For N-acyl-homoserine lactones (AHLs), the most common and reliable fragmentation event is the cleavage of the amide bond, which liberates the homoserine lactone ring. This ring structure consistently produces a highly abundant product ion at a mass-to-charge ratio (m/z) of 102.[7][8]

Because the deuterium labels on C4-HSL-d5 are specifically located on the N-butyryl acyl chain (butanamide-3,3,4,4,4-d5), they are not part of the homoserine lactone ring.[4] Consequently, the primary product ion for both the native analyte and the internal standard is the same (m/z 102), which simplifies method setup. A secondary, "qualifier" transition should always be monitored for both the analyte and the IS to ensure specificity.

Table 1: Key MRM Transitions for C4-HSL and C4-HSL-d5

CompoundFormulaMolecular WeightPrecursor Ion [M+H]⁺ (m/z)Primary Product Ion (Quantifier)Secondary Product Ion (Qualifier)
C4-HSL (Native)C₈H₁₃NO₃171.2172.2102.174.1
C4-HSL-d5 (IS)C₈H₈D₅NO₃176.2177.2102.179.1

Note: The exact m/z values should be confirmed empirically on a high-resolution mass spectrometer. The secondary product ions are derived from the acyl chain and will reflect the mass difference from the deuterium labels.

Q3: How do I prepare my initial stock solutions and working standards?

A: Proper solution preparation is critical and errors at this stage will invalidate your results.

Expert Explanation: C4-HSL and its d5 analog are soluble in organic solvents like DMSO and DMF, and to a lesser extent, acetonitrile and methanol.[4][9] It is poor practice to prepare primary stock solutions in a volatile solvent. Prepare a high-concentration primary stock (e.g., 1 mg/mL) in high-purity DMSO. From this, create an intermediate stock in a solvent compatible with your mobile phase, such as acetonitrile or methanol. Your final working standards, including the calibration curve and the internal standard spiking solution, should be prepared in a solvent composition that closely matches the initial mobile phase conditions to ensure good peak shape.[10]

Part 2: Experimental Workflow & Parameter Optimization

A successful analysis follows a logical workflow. The following diagram and protocols outline the critical steps for optimizing your LC-MS/MS parameters.

workflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: MS Optimization cluster_analysis Phase 3: LC-MS Analysis stock 1. Prepare Stock Solutions (Analyte & IS in DMSO) working 2. Prepare Working Standards (In Mobile Phase A/B Mix) stock->working infusion 3. Direct Infusion (Determine Precursor/Product Ions, Optimize Cone & Collision Energy) working->infusion mrm_setup 4. Build MRM Method (Set Transitions, Dwell Times) infusion->mrm_setup ms_detection 7. MS/MS Detection (Execute MRM Method) mrm_setup->ms_detection sample_prep 5. Sample Preparation (Spike with IS, Extract) lc_separation 6. LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation lc_separation->ms_detection data_analysis 8. Data Analysis (Integrate, Calibrate, Quantify) ms_detection->data_analysis

Caption: Overall workflow for C4-HSL-d5 method development.

Protocol 1: Direct Infusion for MS Parameter Optimization

Objective: To determine the optimal instrument settings (cone/fragmentor voltage and collision energy) for the C4-HSL-d5 internal standard and its native analog.

  • Prepare Infusion Solution: Dilute the working standard of C4-HSL-d5 (or native C4-HSL) to a concentration of approximately 100-500 ng/mL in a 50:50 mixture of your mobile phase A (e.g., Water + 0.1% Formic Acid) and mobile phase B (e.g., Acetonitrile + 0.1% Formic Acid).

  • Set up Infusion: Using a syringe pump, directly infuse the solution into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).

  • Optimize for Precursor Ion ([M+H]⁺):

    • Operate the MS in full scan mode to confirm the presence of the correct precursor ion (m/z 177.2 for d5, 172.2 for native).

    • Vary the cone voltage (also known as fragmentor voltage or focusing potential on different instruments) and monitor the intensity of the precursor ion. Record the voltage that provides the highest, most stable signal. This value maximizes ion transmission from the source into the mass analyzer.

  • Optimize for Product Ions:

    • Switch to product ion scan mode, selecting the optimized precursor ion.

    • Begin with a low collision energy (e.g., 5 eV) and gradually increase it. Observe the fragmentation pattern.

    • Identify the product ions of interest (e.g., m/z 102.1 and 79.1 for C4-HSL-d5).

    • For each transition, create a plot of collision energy vs. product ion intensity. The peak of this curve represents the optimal collision energy for that specific fragmentation.

  • Finalize MRM Method: Use the empirically determined values to build your final Multiple Reaction Monitoring (MRM) method.

Table 2: Example of Optimized MRM Parameters (Instrument Dependent)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
C4-HSL172.2102.1503015
C4-HSL172.274.1503022
C4-HSL-d5 177.2 102.1 50 30 15
C4-HSL-d5 177.2 79.1 50 30 20

Part 3: Troubleshooting Guide

Even with a well-designed method, problems can arise. This section provides solutions to common issues encountered during the analysis of C4-HSL-d5.

Issue: Signal & Sensitivity

Q: I am seeing no signal, or a very weak signal, for my C4-HSL-d5 internal standard. What should I check?

A: This is a critical failure that must be addressed before analyzing any samples.

  • Confirm Infusion Results: Re-infuse your standard to ensure the instrument is performing correctly and your chosen parameters are valid. If there is no signal on infusion, the problem lies with the instrument or the standard solution itself.

  • Check Solution Integrity: Has the standard degraded? Was it prepared correctly? Prepare a fresh dilution from your stock.

  • Ion Source Cleanliness: A contaminated ion source is a common cause of signal loss.[11] Follow the manufacturer's procedure for cleaning the ESI probe, capillary, and source optics.

  • LC System Issues: Check for leaks, pump failures, or a blocked injector. Ensure the column is not clogged, which can cause extreme backpressure and divert the flow to waste.

Issue: Chromatography & Peak Shape

Q: My peak for C4-HSL-d5 is tailing or splitting. What is the cause?

A: Poor peak shape compromises integration accuracy and, therefore, quantification.

  • Injection Solvent Mismatch: The most common cause of split or misshapen peaks is injecting a sample in a solvent that is much stronger than the initial mobile phase.[10] If your gradient starts at 10% Acetonitrile, your sample should be dissolved in a solvent at or below this concentration.

  • Column Contamination: Buildup of matrix components on the column frit or stationary phase can cause peak tailing. Flush the column with a strong solvent or, if necessary, replace it.

  • Secondary Interactions: C4-HSL can interact with residual silanols on the silica-based C18 column. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated and minimize these interactions.

  • Extra-Column Volume: Excessive tubing length or poorly made fittings between the injector, column, and MS source can lead to peak broadening.[10]

Issue: Quantification & Ratios

Q: The area ratio of my native analyte to the C4-HSL-d5 internal standard is inconsistent across my calibration curve. Why?

A: This indicates a failure in the fundamental assumption of using an internal standard and points to several potential issues.

  • Detector Saturation: If the concentration of your highest calibration standard is too high, it can saturate the MS detector. This will cause the response to become non-linear. Dilute your upper-level calibrators and re-inject.

  • Interference: A co-eluting compound from the matrix might be contributing to the signal in either the analyte or IS channel. Check your qualifier ion ratios. If the ratio of quantifier/qualifier is inconsistent, an interference is likely. The solution is to improve chromatographic separation or find a more specific transition.

  • Cross-Contamination: Ensure your native C4-HSL standard is not contaminated with the d5-labeled version, and vice-versa. Analyze each standard independently.

  • Non-Co-elution: The native analyte and SIL-IS must co-elute perfectly for the ratio to be valid. Significant shifts in retention time between them (which is not expected for deuterium-labeled standards) would suggest a major chromatographic problem.

Part 4: Advanced Concepts & Best Practices

To elevate your analysis from routine to robust, consider the underlying logic and best practices in sample preparation and chromatography.

The Logic of Stable Isotope Dilution

The power of using C4-HSL-d5 is its ability to track the native analyte through every step, as illustrated below.

logic cluster_sample cluster_process cluster_detector Analyte Native C4-HSL (Unknown Amount) Extraction Extraction (e.g., 70% Recovery) Analyte->Extraction IS C4-HSL-d5 (Known Amount Added) IS->Extraction Matrix Ion Suppression (e.g., 50% Signal Loss) Extraction->Matrix Analyte_Signal Analyte Signal (Affected by Loss) Matrix->Analyte_Signal IS_Signal IS Signal (Affected by Same Loss) Matrix->IS_Signal Ratio Ratio: Analyte / IS (Constant & Accurate) Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Logic diagram of stable isotope dilution analysis.

Best Practice: Sample Preparation

For complex biological samples (e.g., bacterial culture supernatants, environmental extracts), sample preparation is crucial to reduce matrix interference.

  • Liquid-Liquid Extraction (LLE): This is a common and effective method. Acidifying ethyl acetate (e.g., with 0.1% formic acid) is often used to extract AHLs from aqueous culture supernatants.[1][12] The acidification ensures the analytes are in a neutral form, improving their partitioning into the organic solvent.

  • Solid-Phase Extraction (SPE): For dirtier matrices, SPE with a polymeric reversed-phase sorbent can provide a cleaner extract than LLE.

  • QuEChERS: Originally for pesticides, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" method can be adapted for AHLs in very complex food or environmental samples, providing both extraction and cleanup in one procedure.[13]

Crucially, the C4-HSL-d5 internal standard must be added to the sample before any extraction or cleanup steps are performed. This is the only way to ensure it accurately reflects the losses experienced by the native analyte.

Best Practice: Chromatographic Separation
  • Column Choice: A high-efficiency C18 reversed-phase column (e.g., with 1.8 µm or 2.7 µm particles) is the standard choice.

  • Mobile Phase: A binary gradient of water (A) and acetonitrile or methanol (B) is typical.[14] Both phases should be acidified with 0.1% formic acid. This serves three purposes: it ensures the analyte is protonated for good ESI+ response, improves peak shape by suppressing silanol interactions, and provides protons for the ionization process.

  • Divert Valve: To preserve the cleanliness of the ion source, use a divert valve to send the highly polar, unretained matrix components and salts from the beginning of the run to waste, only allowing the flow to enter the MS during the elution window of your target analytes.

References

  • Palmer, A. G., et al. (2014). Plant Responses to Bacterial N-Acyl l-Homoserine Lactones are Dependent on Enzymatic Degradation to l-Homoserine. ACS Chemical Biology. [Link]

  • Toyofuku, M., et al. (2017). Methylotroph Quorum Sensing Signal Identification by Inverse Stable Isotopic Labeling. ACS Chemical Biology. [Link]

  • Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules. [Link]

  • Gu, Q., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology. [Link]

  • Morin, D., et al. (2003). Occurrence of N-acyl-L-homoserine lactones in extracts of some Gram-negative bacteria evaluated by gas chromatography-mass spectrometry. Journal of Applied Microbiology. [Link]

  • Carroux, A., et al. (2019). Untargeted identification of N-acyl-L-homoserine lactones in bacterial samples by HPLC-MS/MS. ResearchGate. [Link]

  • Ortori, C. A., et al. (2011). Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines. Methods in Molecular Biology. [Link]

  • Cataldi, T. R., et al. (2004). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. RTI International. [Link]

  • Dr. Ehrenstorfer. (2017). Introduction to stable isotope internal standards. YouTube. [Link]

  • Ortori, C. A., et al. (2007). Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. Analytical and Bioanalytical Chemistry. [Link]

  • Carroux, A., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. Journal of Proteome Research. [Link]

  • Ortori, C. A., et al. (2018). Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Methods in Molecular Biology. [Link]

  • Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. [Link]

  • Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. ResearchGate. [Link]

  • Giraud, E., et al. (2024). Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. Analytical and Bioanalytical Chemistry. [Link]

  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences. [Link]

  • O'Loughlin, C. T., et al. (2018). Structure-Function Analyses of the N-Butanoyl l-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR. ACS Infectious Diseases. [Link]

  • Paczkowski, J. E., et al. (2017). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • Seebah, S., et al. (2021). Sampling, separation, and quantification of N-acyl homoserine lactones from marine intertidal sediments. Limnology and Oceanography: Methods. [Link]

  • Yin, H., et al. (2006). Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. Journal of Applied Microbiology. [Link]

  • Agilent Technologies. (2016). Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals. YouTube. [Link]

  • Zhu, H., et al. (2008). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology. [Link]

  • Ortori, C. A., et al. (2007). Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. ResearchGate. [Link]

  • Newomics. (n.d.). LC-MS Applications. Newomics. [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

N-Butyryl-L-Homoserine Lactone-d5 (C4-HSL-d5): Proper Disposal Procedures

Executive Summary: Immediate Action Required Classification: Non-Radioactive Chemical Waste. Primary Hazard: Bioactive Signaling Molecule (Quorum Sensing Autoinducer).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Classification: Non-Radioactive Chemical Waste. Primary Hazard: Bioactive Signaling Molecule (Quorum Sensing Autoinducer). Regulatory Driver: Solvent carrier (typically Acetonitrile or DMSO).

Critical Distinction: Although this compound is isotopically labeled with deuterium (-d5 ), it is a stable isotope , not a radioisotope.[1] DO NOT dispose of this in radioactive waste streams. Doing so will trigger unnecessary regulatory audits and incur significant disposal costs.

Part 1: Disposal Decision Matrix

The following logic flow dictates the correct disposal path based on the physical state and solvent carrier of the material.

Disposal_Matrix Start Waste Material: C4-HSL-d5 State Physical State? Start->State Solid Solid / Neat (Expired or Spilled) State->Solid Liquid Liquid Solution State->Liquid Action_Incinerate High-Temp Chemical Incineration (Lab Pack) Solid->Action_Incinerate Best Practice Solvent Identify Solvent Liquid->Solvent Org_Hal Halogenated Organic (e.g., DCM, Chloroform) Solvent->Org_Hal Org_NonHal Non-Halogenated Organic (e.g., Acetonitrile, DMSO, MeOH) Solvent->Org_NonHal Aqueous Aqueous / Buffer (>95% Water) Solvent->Aqueous Action_OrgWaste Organic Waste Stream (Red Can / Carboy) Org_Hal->Action_OrgWaste Segregate Halogenated Org_NonHal->Action_OrgWaste Segregate Non-Halogenated Action_Deactivate Alkaline Hydrolysis (pH > 12) then Aqueous Waste Aqueous->Action_Deactivate Deactivate Bioactivity

Figure 1: Decision matrix for the segregation and disposal of N-butyryl-L-Homoserine lactone-d5 based on solvent compatibility and physical state.

Part 2: Scientific Rationale & Risk Assessment

As a Senior Application Scientist, it is critical to understand why we handle this compound with specific protocols.

1. The "d5" Factor: Stable Isotope Handling

The "-d5" suffix indicates that five hydrogen atoms have been replaced with deuterium (


). This modification increases the molecular weight for mass spectrometry (LC-MS/MS) detection but does not alter the chemical toxicity or waste classification  compared to the native C4-HSL.
  • Protocol: Treat exactly as the non-deuterated parent compound.

  • Validation: Verify the bottle label. If it lacks the radiation trefoil symbol, it is a stable isotope [1].[1]

2. Bioactivity & Environmental Impact

C4-HSL is a quorum sensing (QS) autoinducer used by Gram-negative bacteria (e.g., Pseudomonas aeruginosa) to coordinate virulence and biofilm formation.

  • Risk: Releasing active lactones into wastewater can theoretically influence bacterial biofilms in plumbing or municipal water treatment systems.

  • Mechanism of Destruction: The homoserine lactone ring is pH-sensitive. Under alkaline conditions (pH > 12), the lactone ring hydrolyzes (opens), rendering the molecule biologically inactive [2].[1] This is the "Self-Validating" safety step in our aqueous disposal protocol.

Part 3: Step-by-Step Disposal Protocols
Scenario A: Liquid Waste (Stock Solutions & LC-MS Effluent)

Context: You have expired stock solutions in Acetonitrile/DMSO or waste from LC-MS lines.

  • Identify the Solvent:

    • Acetonitrile (ACN): RCRA Hazardous Waste (Ignitable D001, Toxic U003).[1]

    • DMSO: Combustible liquid (Class IIIB), generally non-regulated but treated as organic waste in mixtures.[1]

    • Methanol: RCRA Hazardous Waste (Ignitable D001, Toxic U154).[1]

  • Segregation:

    • Do not mix halogenated solvents (DCM, Chloroform) with non-halogenated solvents (ACN, MeOH).[1]

    • Pour the C4-HSL-d5 solution into the appropriate Organic Waste Carboy .

  • Labeling:

    • Tag the waste container with the solvent names.

    • List "N-butyryl-L-Homoserine lactone-d5" as a trace contaminant (<0.1%).

Expert Tip: For LC-MS waste containers, ensure the waste line is submerged or the container is capped with a charcoal filter to prevent solvent vapor release, which preserves the composition of the waste for accurate profiling.[1]

Scenario B: Solid Waste (Neat Standard)

Context: An old vial of lyophilized powder or a broken vial.

  • Containment:

    • Keep the material in its original vial if possible.

    • If the vial is broken, place shards and powder into a wide-mouth high-density polyethylene (HDPE) jar .

  • Deactivation (Spill Cleanup Only):

    • If powder is spilled on the bench:

      • Prepare a 10% Bleach solution or 1M NaOH.

      • Wipe the area.[2][3] The high pH will hydrolyze the lactone ring, deactivating the biological signaling capability [3].

      • Dispose of wipes as Solid Chemical Waste (not regular trash).

  • Final Disposal:

    • Place the container in a Lab Pack for chemical incineration.

    • Rationale: Incineration ensures complete thermal destruction of the lactone ring, preventing any environmental release of the signaling molecule.[1]

Part 4: Regulatory Compliance Data

Consult this table to assign the correct waste codes for your manifest.

ComponentChemical StateRCRA Waste Code (US)Hazard ClassDisposal Method
Acetonitrile LiquidU003 , D001 Ignitable, ToxicFuel Blending / Incineration
Methanol LiquidU154 , D001 Ignitable, ToxicFuel Blending / Incineration
DMSO LiquidNone (Non-Regulated)*CombustibleOrganic Waste Stream
C4-HSL-d5 SolidNone (Not Listed)**BioactiveChemical Incineration

*Note: While DMSO is not federally listed in the US, many local EHS protocols require it to be collected as organic waste due to its ability to penetrate skin and carry toxins. **Note: C4-HSL-d5 is not P-listed or U-listed. It is classified as hazardous waste by virtue of the solvent it is dissolved in.

References
  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Yates, E. A., et al. (2002).[1] N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa.[1] Infection and Immunity. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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